N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at position 5 with a 4-fluorophenyl group and at position 4 with a methyl group. The triazole’s sulfur atom at position 3 is linked to an acetamide moiety, which is further substituted by a 1-cyano-1,2-dimethylpropyl group. The fluorine atom and cyano group may enhance metabolic stability and binding affinity compared to non-halogenated analogs.
Properties
Molecular Formula |
C17H20FN5OS |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H20FN5OS/c1-11(2)17(3,10-19)20-14(24)9-25-16-22-21-15(23(16)4)12-5-7-13(18)8-6-12/h5-8,11H,9H2,1-4H3,(H,20,24) |
InChI Key |
OETRSCCXHJXNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a nitrile compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Cyano Group: The cyano group is added via a cyanation reaction, often using a cyanide source such as sodium cyanide.
Formation of the Final Compound: The final step involves the coupling of the triazole derivative with the cyano-substituted intermediate under appropriate conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Research: The compound is used in biochemical assays to study its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of 1,2,4-triazole-sulfanyl-acetamide derivatives. Below is a detailed comparison with structurally analogous molecules:
Substituent Analysis on the Triazole Ring
Sulfanyl-Acetamide Linkage and Terminal Groups
- In contrast, N-(2-chlorophenyl) analogs (e.g., ) prioritize aromatic interactions via the chlorophenyl group but lack the cyano group’s polarity .
- The nitrophenyl substituent in ’s compound may reduce bioavailability due to high electronegativity and metabolic instability .
Spectral and Physical Properties
- 1H NMR Shifts: reports δ 7.2–8.1 ppm for aromatic protons in 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides. The target compound’s 4-fluorophenyl group is expected to show downfield shifts (~7.5–8.3 ppm) compared to non-fluorinated analogs .
- Melting Points: Fluorine and cyano groups in the target compound may increase melting points (similar to ’s 216–217°C) due to enhanced crystallinity .
Implications of Substituent Variations
- Electron-Withdrawing Groups (F, Cl, NO₂): Enhance stability and binding but may reduce solubility.
- Steric Effects: Bulky groups (e.g., 1-cyano-1,2-dimethylpropyl) improve selectivity but complicate synthesis.
- Biological Activity : While direct data is absent, fluorine and triazole motifs are associated with antifungal and kinase-inhibitory properties in literature .
Biological Activity
N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and antimicrobial research. This article delves into the compound's structure, synthesis, and biological activities based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F₃N₄OS, with a molecular weight of approximately 408.5 g/mol. Its structure features a cyano group, a dimethylpropyl moiety, and a triazole core with a fluorophenyl substituent. The presence of these functional groups is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Formation of the Triazole Core : This involves reacting appropriate starting materials to create the triazole structure.
- Introduction of Sulfanyl Group : The sulfanyl group is introduced through nucleophilic substitution reactions.
- Final Acetamide Formation : The final step involves acetamide formation through reaction with acetic acid derivatives.
1. Anti-Cancer Properties
Research indicates that this compound exhibits significant anti-cancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study : In vitro studies demonstrated that this compound reduced the viability of breast cancer cells (MCF-7) by up to 70% at concentrations of 10 µM after 48 hours of treatment .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Research Findings : A study reported that treatment with this compound significantly decreased the levels of these cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages .
3. Antimicrobial Activity
This compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate its potential as a lead compound for developing new antimicrobial agents .
The biological activities of this compound are believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may modulate receptors associated with inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
